

Application Notes and Protocols: Synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine

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Compound of Interest

Compound Name: N6-Cyclopropyl-9H-purine-2,6-diamine

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Abstract

This document provides a detailed protocol for the synthesis of **N6-Cyclopropyl-9H-purine-2,6-diamine**, a key intermediate in the development of various therapeutic agents. The synthesis is based on a two-step nucleophilic aromatic substitution reaction starting from the commercially available 2,6-dichloropurine. This protocol offers a robust and efficient method for obtaining the target compound in high purity. Additionally, these notes discuss the applications of **N6-Cyclopropyl-9H-purine-2,6-diamine**, particularly its role as a precursor for AMP-activated protein kinase (AMPK) activators and its significance as a reference standard in the quality control of antiviral drugs like Abacavir.

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a substituted purine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. Notably, it serves as a crucial building block for the synthesis of potent and selective modulators of cellular signaling pathways. One such application is in the preparation of compounds that activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Furthermore, this compound is recognized as a process impurity in the manufacturing of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] Therefore, a reliable and well-documented synthetic protocol

is essential for both the exploration of new chemical entities and for ensuring the quality and safety of existing pharmaceuticals.

The synthesis of N6-substituted 2,6-diaminopurines typically proceeds through a sequential nucleophilic substitution of the chlorine atoms in 2,6-dichloropurine.[3] The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position, allowing for a controlled, stepwise introduction of different amine nucleophiles.[4] This differential reactivity is exploited in the presented protocol to first introduce the cyclopropylamine moiety at the C6 position, followed by amination at the C2 position.

Experimental Protocol

This protocol details the synthesis of **N6-Cyclopropyl-9H-purine-2,6-diamine** from 2,6-dichloropurine in a two-step process.

Materials and Reagents:

- 2,6-Dichloropurine
- Cyclopropylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- n-Butanol or Ethanol
- Ammonia (7 N solution in methanol)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Step 1: Synthesis of 2-Chloro-N6-cyclopropyl-9H-purin-6-amine

- To a solution of 2,6-dichloropurine (1.0 eq) in n-butanol or ethanol (10 mL/mmol), add triethylamine (2.5 eq) or diisopropylethylamine (2.5 eq).
- To this stirred solution, add cyclopropylamine (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (approximately 118 °C for n-butanol or 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford 2-Chloro-N6-cyclopropyl-9H-purin-6-amine as a solid.

Step 2: Synthesis of **N6-Cyclopropyl-9H-purine-2,6-diamine**

- Place the 2-Chloro-N6-cyclopropyl-9H-purin-6-amine (1.0 eq) obtained from Step 1 in a sealed pressure vessel.
- Add a 7 N solution of ammonia in methanol (20 mL/mmol).
- Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction vessel to room temperature and carefully vent.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-15% methanol in dichloromethane) to yield **N6-Cyclopropyl-9H-purine-2,6-diamine** as a pure solid.

Characterization Data (Representative):

- Appearance: White to off-white solid.
- Molecular Formula: $C_8H_{10}N_6$ [\[2\]](#)
- Molecular Weight: 190.21 g/mol [\[2\]](#)[\[5\]](#)
- 1H NMR (400 MHz, DMSO- d_6): δ 7.75 (s, 1H), 6.95 (br s, 1H), 5.65 (br s, 2H), 2.85 (m, 1H), 0.70 (m, 2H), 0.55 (m, 2H).
- ^{13}C NMR (101 MHz, DMSO- d_6): δ 160.5, 156.2, 152.0, 138.1, 113.8, 23.5, 6.8.
- Mass Spectrometry (ESI+): m/z 191.1 $[M+H]^+$.

Data Presentation

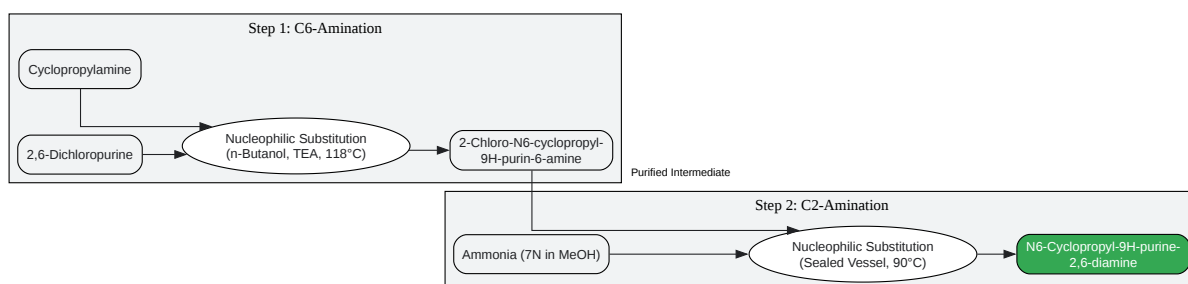
The following table summarizes the key quantitative data for the synthesis of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

Step	Reactants	Solvent	Base	Temperature (°C)	Time (h)	Yield (%)
1	2,6-Dichloropurine, Cyclopropylamine	n-Butanol	TEA	118	6	75-85
2	2-Chloro-N6-cyclopropyl-9H-purin-6-amine, Ammonia	MeOH	-	90	18	70-80

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

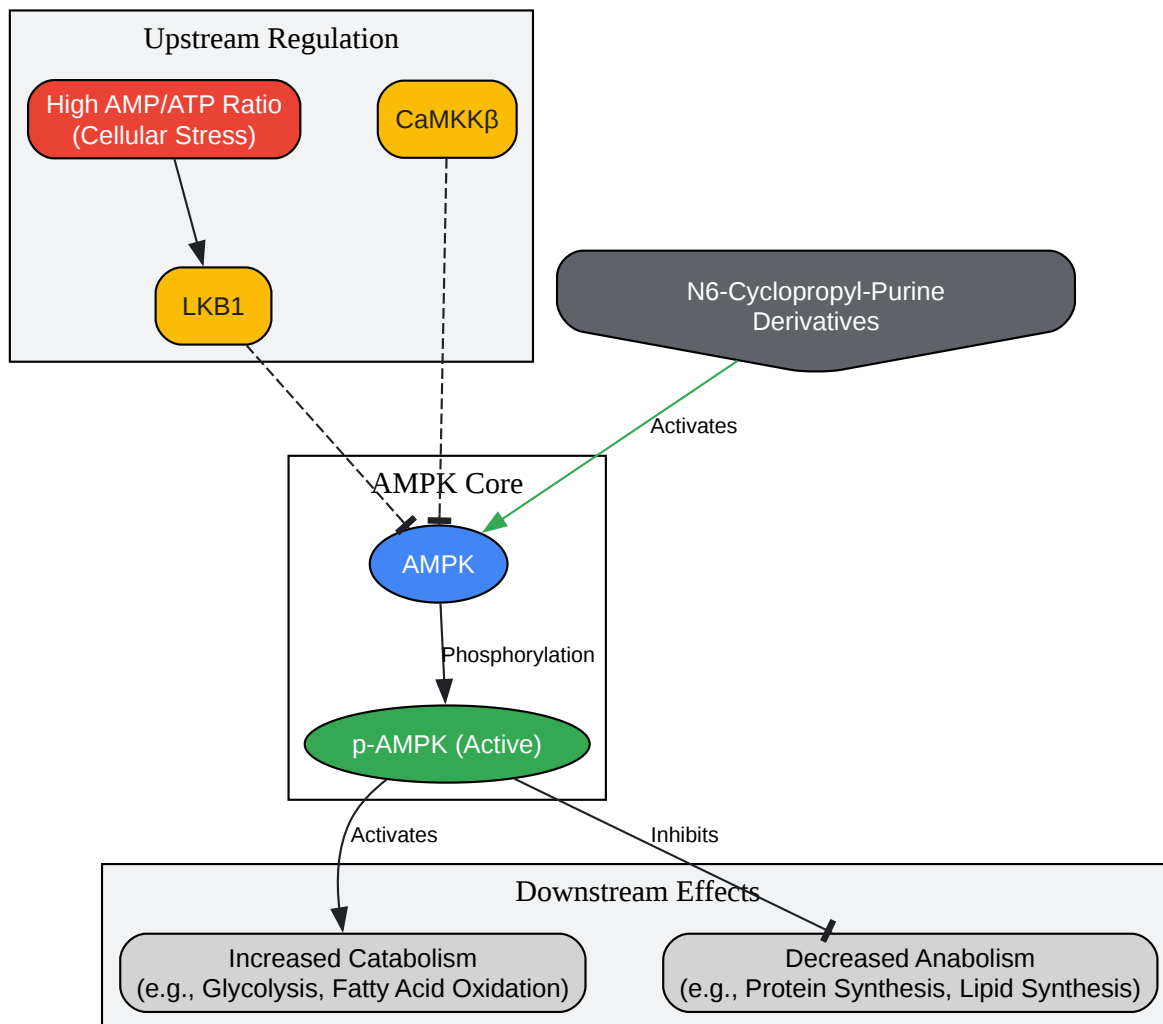


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*Synthetic route to **N6-Cyclopropyl-9H-purine-2,6-diamine**.*

AMPK Signaling Pathway

N6-Cyclopropyl-9H-purine-2,6-diamine is a precursor for compounds that activate the AMP-activated protein kinase (AMPK) pathway. The diagram below provides a simplified overview of this critical cellular energy-sensing pathway.



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